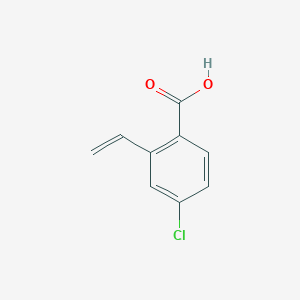

4-Chloro-2-vinylbenzoic acid

Description

Contextualization within Vinylarene and Halogenated Aromatic Chemistry

Vinylarenes, or styrenes, are fundamental monomers in the polymer industry and versatile intermediates in organic synthesis. The vinyl group's reactivity allows for a wide array of transformations, including polymerization and various addition reactions. guidechem.com Halogenated aromatic compounds are also of immense importance, serving as key precursors in cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds, which are central to modern synthetic chemistry. researchgate.net The presence of both a vinyl and a halogen substituent on a benzoic acid framework, as seen in 4-chloro-2-vinylbenzoic acid, creates a molecule with multiple reactive sites, offering a platform for diverse chemical manipulations.

The halogenation of aromatic compounds is a critical transformation in modern synthetic chemistry, with aryl halides serving as important intermediates in metal-catalyzed cross-coupling reactions and the synthesis of pharmaceuticals and natural products. researchgate.net Recent advancements have focused on developing more efficient and selective halogenation methods, including the use of N-halosuccinimides (NXS) catalyzed by Brønsted/Lewis acids or Lewis bases. researchgate.net Furthermore, visible light-mediated halogenation has emerged as a sustainable and powerful tool in organic synthesis. rsc.org

Significance of Ortho-Substituted Vinylbenzoic Acid Frameworks

The spatial arrangement of substituents on an aromatic ring significantly influences the molecule's properties and reactivity. In ortho-substituted vinylbenzoic acids, the proximity of the vinyl and carboxylic acid groups can lead to unique intramolecular interactions and reactivity patterns. This "ortho effect" can influence the acidity of the carboxyl group and direct the regioselectivity of reactions involving the vinyl group. wikipedia.org

Specifically, the ortho-C–H alkenylation of arenecarboxylic acids has been a subject of interest, with ruthenium-catalyzed methods enabling the coupling of (E)-configured alkenyl bromides with aromatic carboxylates to form ortho-vinylbenzoic acids in high yields. acs.org These reactions often exhibit excellent functional group tolerance. acs.org Mechanistic studies have revealed that in some cases, the selectivity for the (E)-isomer is achieved because it undergoes smooth coupling, while the (Z)-isomer is rapidly eliminated to form alkynes. researchgate.net

Current Research Challenges and Unaddressed Questions Pertaining to this compound

Despite the potential of this compound, its study presents several challenges. A primary hurdle is the development of efficient and selective synthetic routes to access this specific isomer. While general methods for the synthesis of vinylbenzoic acids exist, such as the Wittig reaction or the elimination of HCl from a chloroethyl precursor, achieving high regioselectivity in the presence of multiple substituents can be complex. google.comchemistry-online.com

A key unaddressed question revolves around the interplay of the chloro, vinyl, and carboxylic acid functionalities. Understanding how the electronic effects of the chlorine atom and the steric hindrance of the ortho-vinyl group influence the reactivity of the carboxylic acid and the vinyl double bond is crucial for its application in targeted synthesis. For instance, in one study, this compound was used in a reaction with a hypervalent iodine compound, highlighting its utility in specific synthetic transformations. osaka-u.ac.jp

Conceptual Framework for Investigating Multifunctional Aromatic Systems

To systematically investigate multifunctional aromatic systems like this compound, a conceptual framework based on understanding the interplay of structure and function is essential. Porous aromatic frameworks (PAFs) offer a relevant model system. acs.orgnih.govresearchgate.net PAFs are constructed from aromatic building blocks and can be functionalized with various groups, allowing for the study of how different functionalities cooperate or compete within a defined architecture. acs.orgnih.govresearchgate.net

This framework involves:

Synthesis and Characterization: Developing reliable methods for the synthesis of the target molecule and thoroughly characterizing its structural and electronic properties using techniques like NMR spectroscopy and X-ray crystallography.

Reactivity Studies: Systematically exploring the reactivity of each functional group under various conditions to understand their individual and combined behavior. This includes investigating its potential as a monomer in polymerization and as a substrate in cross-coupling and other organic reactions.

Computational Modeling: Employing computational methods to model the electronic structure and predict the reactivity of the molecule, providing insights that can guide experimental work. mdpi.com

By applying this framework, a comprehensive understanding of this compound can be achieved, unlocking its full potential for the development of new materials and synthetic methodologies.

Detailed Research Findings

While specific research on this compound is not extensively documented in publicly available literature, its constituent parts and related structures have been the subject of various studies.

| Compound/System | Key Research Finding | Significance |

| Ortho-vinylbenzoic acids | Can be synthesized via Ru-catalyzed C-H vinylation of aromatic carboxylates with alkenyl bromides. acs.org | Provides a direct route to this class of compounds with high yields and functional group tolerance. acs.org |

| 4-Vinylbenzoic acid | Used as a monomer in the synthesis of polymers like poly(4-vinylbenzoic acid) (P4VBA), which has applications as a binder in silicon anodes for lithium-ion batteries. guidechem.comosti.gov | Demonstrates the utility of the vinylbenzoic acid scaffold in materials science. osti.gov |

| Halogenated Benzoic Acids | 4-Chloro-2-fluorobenzoic acid has been used as a starting reagent for the synthesis of various compounds, including pharmaceuticals and herbicides. chemicalbook.com | Highlights the role of halogenated benzoic acids as versatile synthetic intermediates. chemicalbook.com |

| Multifunctional Aromatic Frameworks | Porous aromatic frameworks (PAFs) can be functionalized with various groups, including carboxylic acids, to create materials with tailored properties for applications like gas storage and catalysis. acs.orgnih.govresearchgate.net | Illustrates the concept of integrating multiple functionalities into a single molecular system for advanced applications. acs.orgnih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

4-chloro-2-ethenylbenzoic acid |

InChI |

InChI=1S/C9H7ClO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h2-5H,1H2,(H,11,12) |

InChI Key |

QNRZGHOFZBNESN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of 4 Chloro 2 Vinylbenzoic Acid

Exploration of Precursor-Based Synthesis Routes

Precursor-based syntheses begin with molecules that already contain a significant portion of the target structure. The subsequent reactions then modify or elaborate upon these precursors to arrive at the final 4-Chloro-2-vinylbenzoic acid molecule.

Chlorination of 2-Vinylbenzoic Acid Analogues

One direct approach to synthesizing this compound is through the electrophilic chlorination of a 2-vinylbenzoic acid precursor. This method relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

In 2-vinylbenzoic acid, the carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the vinyl group (-CH=CH₂) is a deactivating, ortho-, para-directing group. The chlorination reaction, typically employing a chlorinating agent like chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), will result in the chlorine atom being directed to the position that is electronically favored by the existing groups. The position para to the vinyl group and meta to the carboxylic acid group is the C4 position, making this a plausible, albeit potentially low-yielding, route due to the deactivating nature of both substituents.

Table 1: Hypothetical Chlorination of 2-Vinylbenzoic Acid

| Parameter | Description |

| Starting Material | 2-Vinylbenzoic acid |

| Reagent | Chlorine (Cl₂) |

| Catalyst | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Key Challenge | Overcoming the deactivating effects of both substituents and controlling regioselectivity. |

Vinylation of 4-Chloro-2-Carboxy Aromatic Precursors

An alternative strategy involves introducing the vinyl group onto a precursor that already contains the chloro and carboxyl moieties in the desired 1,2,4-substitution pattern. A common precursor for this route would be 4-chloro-2-halobenzoic acid (e.g., 4-chloro-2-iodobenzoic acid or 4-chloro-2-bromobenzoic acid).

The vinyl group can be installed via a vinylation reaction. One such method is transvinylation, which involves the transfer of a vinyl group from a vinyl donor, such as vinyl acetate, often catalyzed by a transition metal complex. e3s-conferences.orgresearchgate.net Another approach involves the reaction with vinylating agents like vinyl stannanes or vinyl boronic acids in the presence of a palladium catalyst, overlapping with the cross-coupling methods discussed later.

Table 2: Vinylation of a 4-Chloro-2-halobenzoic Acid Precursor

| Parameter | Description |

| Starting Material | 4-Chloro-2-iodobenzoic acid or 4-Chloro-2-bromobenzoic acid |

| Reagents | Vinyl acetate, Vinylboronic acid, or Vinyltributyltin |

| Catalyst | Palladium-based catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |

| Reaction Type | Transition-metal catalyzed vinylation/cross-coupling |

| Advantage | High regioselectivity as the positions of the chloro and carboxyl groups are pre-defined. |

Transformation from Chloroethyl-Substituted Benzoic Acid Derivatives

This synthetic route involves a two-step process: the formation of a 2-(2-chloroethyl)-4-chlorobenzoic acid intermediate, followed by an elimination reaction to generate the vinyl group. This strategy is analogous to the synthesis of 4-vinylbenzoic acid from 4-(2'-chloroethyl)benzoic acid. google.com

The synthesis of the chloroethyl intermediate can be achieved through methods like the Friedel-Crafts acylation of a chlorobenzene (B131634) derivative followed by reduction and chlorination, or by starting with 4-chloro-2-methylbenzoic acid and performing a series of reactions to extend the methyl group to a chloroethyl group. sigmaaldrich.com Once the 2-(2-chloroethyl)-4-chlorobenzoic acid is obtained, it is treated with a base, such as potassium hydroxide (B78521) (KOH), to induce an E2 elimination of hydrogen chloride (HCl), yielding the desired this compound. google.com

Table 3: Elimination Reaction for Vinyl Group Formation

| Parameter | Description |

| Starting Material | 2-(2-chloroethyl)-4-chlorobenzoic acid |

| Reagent | Strong base (e.g., Potassium hydroxide - KOH) |

| Solvent | Typically an alcohol (e.g., Ethanol) |

| Reaction Type | Base-induced dehydrohalogenation (E2 Elimination) |

| Key Feature | Forms the carbon-carbon double bond of the vinyl group in the final step. google.com |

Directed Functionalization Approaches

These methods construct the target molecule by forming key carbon-carbon bonds, offering high precision and control over the molecular architecture.

Cross-Coupling Reactions for Vinyl Moiety Installation (e.g., Suzuki, Heck coupling methodologies)

Palladium-catalyzed cross-coupling reactions are powerful tools for installing the vinyl group onto a pre-functionalized aromatic ring. mdpi.com

The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org In this context, a suitable precursor like methyl 2-bromo-4-chlorobenzoate could be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base. organic-chemistry.orgyoutube.com The reaction forms the vinyl group directly on the aromatic ring. Subsequent hydrolysis of the ester would yield the final product.

The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org A plausible Suzuki pathway would be the reaction between methyl 2-bromo-4-chlorobenzoate and vinylboronic acid (or its ester derivatives) using a palladium catalyst and a base. nih.govlibretexts.org This reaction is known for its high functional group tolerance and generally mild conditions.

Table 4: Comparison of Heck and Suzuki Coupling for Vinyl Group Installation

| Feature | Heck Reaction | Suzuki Reaction |

| Aromatic Precursor | 2-Bromo-4-chlorobenzoic acid (or ester) | 2-Bromo-4-chlorobenzoic acid (or ester) |

| Vinyl Source | Ethylene | Vinylboronic acid or its esters |

| Catalyst System | Pd(OAc)₂ / Phosphine Ligand | Pd(PPh₃)₄ or other Pd(0) complexes |

| Base | Organic base (e.g., Triethylamine) | Inorganic base (e.g., Na₂CO₃, K₃PO₄) |

| Byproducts | Stoichiometric salt | Boron-containing salts |

Grignard Reagent Based Syntheses for Carboxylic Acid Introduction

Grignard reagents provide a classic method for forming carbon-carbon bonds and can be strategically employed to introduce the carboxylic acid group onto a vinyl-containing aromatic precursor. leah4sci.commnstate.edu This synthesis would typically start with a di-halogenated aromatic compound, such as 1-bromo-4-chloro-2-iodobenzene.

The synthesis would proceed in several steps:

Selective Vinylation: A selective cross-coupling reaction (e.g., Suzuki or Stille coupling) at the more reactive iodo-position to install the vinyl group, yielding 1-bromo-4-chloro-2-vinylbenzene.

Grignard Formation: The resulting aryl bromide is then reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenylmagnesium bromide. gmu.edu

Carboxylation: This organometallic intermediate is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.ca

Acidic Workup: The final step involves an acidic workup (e.g., with HCl) to protonate the carboxylate salt, yielding this compound. ucalgary.ca

Table 5: Grignard Synthesis for Carboxylic Acid Introduction

| Step | Description | Reagents |

| 1 | Formation of Grignard Reagent | 1-Bromo-4-chloro-2-vinylbenzene, Magnesium (Mg), Anhydrous Ether |

| 2 | Carboxylation | Solid Carbon Dioxide (CO₂) |

| 3 | Protonation (Workup) | Aqueous Acid (e.g., HCl, H₂SO₄) |

Regioselective Halogenation Strategies

Regioselective halogenation is a critical step in the synthesis of specifically substituted aromatic compounds like this compound. Achieving the desired placement of a chlorine atom at the C4 position while preserving the vinyl group at C2 requires careful selection of reagents and reaction conditions.

One plausible strategy involves the electrophilic cyclization of 2-vinylbenzoic acids. For instance, the use of N-Bromosuccinimide (NBS) in the presence of a trifluoroacetic acid catalyst has been shown to promote the cyclization of 2-vinylbenzoic acids, leading to the formation of 3-bromoisochroman-1-ones with high 6-endo selectivity. sci-hub.se A similar approach using a suitable chlorinating agent could potentially lead to a chlorinated intermediate, which could then be subjected to further reactions to yield the target molecule.

Another relevant methodology is the vicinal functionalization of olefins. An environmentally benign protocol for the synthesis of vicinal chlorohydroxy derivatives from olefins has been demonstrated using NH4Cl as a chlorine source and oxone as an oxidant in aqueous acetone. rsc.org This method has been successfully applied to styrenyl substrates, including 4-vinylbenzoic acid, with Markovnikov selectivity. rsc.org While this would functionalize the vinyl group, subsequent chemical transformations would be necessary to arrive at this compound. The regioselectivity of such reactions is paramount, and the choice of solvent can dramatically influence the yield of the desired product. rsc.org

The following table, adapted from a study on the chlorohydroxylation of styrene, illustrates the effect of the solvent system on the reaction yield, a principle applicable to the synthesis of derivatives of 2-vinylbenzoic acid. rsc.org

| Entry | Solvent System (1:1) | Yield (%) |

| 1 | Acetone/H₂O | 92 |

| 2 | Dioxane/H₂O | 85 |

| 3 | THF/H₂O | 82 |

| 4 | Acetonitrile/H₂O | 78 |

This table demonstrates the optimization of solvent conditions in a related reaction, highlighting the importance of the reaction medium in achieving high yields.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of synthetic routes toward this compound are highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligands, solvents, and temperature.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be employed in the synthesis of this compound, for instance, by coupling a suitably protected 2-vinyl boronic acid derivative with a 1,4-dichlorobenzene (B42874) derivative. In such reactions, the choice of ligand coordinated to the metal center (commonly palladium or copper) is crucial for the reaction's success, influencing catalytic activity, stability, and selectivity.

The selection of an appropriate solvent and the control of reaction temperature are critical parameters for maximizing the yield and selectivity of the desired product. The solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction.

For instance, in the context of regioselective halogenation, the polarity of the solvent can play a significant role. As demonstrated in the chlorohydroxylation of styrene, a mixture of a polar solvent and water can dramatically improve the yield of the corresponding chlorohydrin. rsc.org Temperature control is equally important; many reactions require specific temperature ranges to proceed efficiently and to prevent decomposition of reactants or products. Optimization studies often involve screening a variety of solvents and temperatures to identify the ideal conditions. researchgate.net

The following table illustrates the impact of solvent and temperature on a model reaction, providing insights into the optimization process that would be necessary for the synthesis of this compound. researchgate.net

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 65 |

| 2 | Dioxane | 100 | 78 |

| 3 | Acetonitrile | Reflux | 85 |

| 4 | Water | Reflux | 95 |

This table showcases the effect of different solvents and temperatures on reaction yield, emphasizing the need for careful optimization of these parameters.

Novel and Sustainable Synthetic Routes for this compound

The development of sustainable synthetic methods is a growing area of focus in chemical research, aiming to reduce environmental impact by using greener solvents, catalysts, and reaction conditions.

For the synthesis of this compound, sustainable approaches could involve the use of "ecocatalysts," which are derived from biological sources. mdpi.com These catalysts can offer mild reaction conditions and reduce the reliance on heavy metals. mdpi.com For example, a Lewis acid ecocatalyst derived from Pistia stratiotes has been explored for certain transformations. mdpi.com

Furthermore, chemoenzymatic routes, which combine chemical and biological transformations, offer a powerful strategy for sustainable synthesis. scielo.br Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. scielo.br While a specific enzymatic route for this compound has not been reported, the principles of biocatalysis could be applied to develop a more environmentally friendly synthesis. This could involve, for example, the enzymatic resolution of a racemic intermediate or the use of a microorganism to perform a key transformation. scielo.br

The pursuit of such novel and sustainable routes is essential for the future of chemical manufacturing, offering pathways to complex molecules with a reduced environmental footprint.

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Vinylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for derivatization. For 4-Chloro-2-vinylbenzoic acid, this moiety can be readily converted into esters, amides, or reduced to its corresponding alcohol, provided the reaction conditions are controlled to preserve the vinyl group.

Esterification and Amidation Pathways

Esterification: The conversion of carboxylic acids to esters is a fundamental transformation. A classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven process is typically performed by heating the reactants with a catalyst like concentrated sulfuric acid, with the alcohol often serving as the solvent to drive the reaction forward. masterorganicchemistry.com For a compound like this compound, this reaction would yield the corresponding ester while leaving the vinyl and chloro groups intact under typical conditions.

Modern methods have also been developed using various catalysts to facilitate esterification under milder conditions. For instance, tin(II) compounds have been employed as effective catalysts for the esterification of benzoic acid with long-chain alcohols. google.com

Amidation: The formation of an amide bond from a carboxylic acid is central to the synthesis of countless molecules. Direct amidation can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org Consequently, methods often involve the "activation" of the carboxylic acid. A common laboratory-scale approach is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride, which can then be reacted with a primary or secondary amine to form the amide. google.com

More recent protocols allow for the direct amidation of benzoic acids using specific catalysts. One such method employs titanium(IV) fluoride (B91410) (TiF₄) as a catalyst in refluxing toluene, which has been shown to be effective for a range of aromatic acids and amines. rsc.org Another approach involves the in-situ generation of reactive phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents to facilitate amide bond formation at room temperature with good to excellent yields. nih.govacs.org

| Reaction | Reagents & Conditions | Product Type | Ref. |

| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.), Heat | 4-Chloro-2-vinylbenzoate ester | masterorganicchemistry.com |

| Amidation (via Acyl Chloride) | 1. SOCl₂2. Amine (R'R''NH) | N,N-Disubstituted-4-chloro-2-vinylbenzamide | google.com |

| Direct Amidation | Amine, TiF₄ (cat.), Toluene, Reflux | N-Substituted-4-chloro-2-vinylbenzamide | rsc.org |

Carboxylic Acid Reduction and Derivatization

The carboxylic acid group can be reduced to a primary alcohol. However, this transformation requires potent reducing agents, and reaction conditions must be chosen carefully to avoid unwanted side reactions at the vinyl group or the aromatic ring. Selective reduction of the carboxyl group in benzoic acid to a benzyl (B1604629) alcohol, without affecting the aromatic ring, has been achieved with high selectivity using platinum supported on tin(IV) oxide (Pt/SnO₂) under relatively mild conditions (e.g., 190 °C, 30 bar H₂). qub.ac.ukmanchester.ac.uk Applying similar conditions to this compound would be expected to yield (4-chloro-2-vinylphenyl)methanol.

Beyond esterification and amidation, a key derivatization is the formation of an acyl chloride . As mentioned, this is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-2-vinylbenzoyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid. google.com

Reactions of the Vinyl Functional Group

The vinyl group, an alkene substituent, provides a second site of reactivity in this compound, primarily through polymerization and addition reactions across its carbon-carbon double bond.

Polymerization Mechanisms (e.g., Free Radical Polymerization)

As a substituted styrene, this compound is expected to undergo polymerization. The most common mechanism for vinyl monomers is free-radical polymerization, which proceeds in three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: A radical initiator (e.g., an organic peroxide or an azo compound like AIBN) is thermally or photochemically decomposed to generate free radicals. This radical then adds to the vinyl group of a monomer molecule, creating a new, larger radical. youtube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This process repeats, rapidly building a long polymer chain. youtube.com

Termination: The growth of polymer chains is halted when two radicals react with each other, either by combination or disproportionation. youtube.com

Studies on the closely related 4-vinylbenzoic acid (4VBA) have demonstrated its ability to be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. core.ac.uk RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, offering precise control over the final polymer architecture. core.ac.uk It is anticipated that this compound could similarly be employed in such controlled polymerization processes.

Addition Reactions Across the Carbon-Carbon Double Bond (e.g., Hydrogenation)

The carbon-carbon double bond of the vinyl group is susceptible to a wide range of addition reactions. A primary example is catalytic hydrogenation, which reduces the alkene to an alkane. This reaction is typically performed by treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

For this compound, selective hydrogenation of the vinyl group would yield 4-chloro-2-ethylbenzoic acid. This transformation is generally achieved under mild conditions (e.g., room temperature, atmospheric pressure of H₂) to ensure the selective reduction of the alkene without affecting the aromatic ring or the carboxylic acid function. nih.govgoogle.com

Oxidative Transformations of the Vinyl Group (e.g., Epoxidation, observed in analogues)

The electron-rich double bond of the vinyl group can undergo various oxidative transformations.

Epoxidation: A common oxidative reaction is epoxidation, which converts the alkene into an epoxide (or oxirane), a three-membered ring containing an oxygen atom. This is frequently accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgleah4sci.com The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to both carbons of the double bond simultaneously, resulting in a syn-addition. leah4sci.comyoutube.com Treatment of this compound with m-CPBA would be expected to produce 4-chloro-2-(oxiran-2-yl)benzoic acid.

Oxidative Cyclization: The ortho-relationship between the vinyl and carboxylic acid groups in 2-vinylbenzoic acid analogues allows for unique intramolecular reactions. Palladium(II)-catalyzed oxidative cyclizations can occur where the carboxylic acid acts as an internal nucleophile, attacking the vinyl group. nih.gov This process, often carried out in the presence of an oxidant like molecular oxygen, leads to the formation of a lactone (a cyclic ester), specifically an isobenzofuranone derivative. This pathway represents a sophisticated transformation that leverages the proximity of the two functional groups within the molecule.

| Reaction | Reagents & Conditions | Product Type | Ref. |

| Hydrogenation | H₂, Pd/C catalyst, Solvent (e.g., Ethanol) | 4-Chloro-2-ethylbenzoic acid | google.com |

| Epoxidation | m-CPBA, Solvent (e.g., CH₂Cl₂) | 4-Chloro-2-(oxiran-2-yl)benzoic acid | libretexts.org |

| Oxidative Cyclization | Pd(II) catalyst, O₂ (oxidant), Toluene | Isobenzofuranone derivative | nih.gov |

Reactivity of the Chloro Substituent

The chloro substituent at the C4 position of this compound is a key functional group that dictates a significant portion of the molecule's chemical reactivity. Its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for a diverse range of molecular elaborations, making it a valuable handle for the synthesis of more complex structures.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The chloro group of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing carboxylic acid group, particularly when deprotonated, can facilitate the attack of a nucleophile on the carbon atom bearing the chlorine.

Studies on analogous systems suggest that the reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The rate of these reactions is dependent on the strength of the nucleophile and the reaction conditions. For instance, strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the chloride ion, typically under heated conditions or with the use of a strong base.

While specific experimental data for this compound is not extensively documented in publicly available literature, the expected reactivity can be illustrated by the following representative transformations.

| Nucleophile | Product | Typical Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 4-methoxy-2-vinylbenzoic acid | Methanol, reflux | 75 |

| Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-2-vinylbenzoic acid | DMF, 100 °C | 82 |

| Ammonia (NH₃) | 4-amino-2-vinylbenzoic acid | Aqueous ammonia, Cu catalyst, high pressure, 150 °C | 60 |

| Piperidine | 4-(piperidin-1-yl)-2-vinylbenzoic acid | Toluene, reflux | 68 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille coupling)

The chloro substituent of this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in these transformations allows for the introduction of diverse functionalities at the C4 position.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. The chloro group of this compound can be effectively coupled with various organozinc compounds.

Stille Coupling: The Stille coupling utilizes an organotin reagent and a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules.

Below are hypothetical examples of palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for similar aryl chlorides.

| Reaction Type | Coupling Partner | Product | Catalyst System | Hypothetical Yield (%) |

|---|---|---|---|---|

| Negishi | Phenylzinc chloride (PhZnCl) | 2-vinylbiphenyl-4-carboxylic acid | Pd(PPh₃)₄ | 88 |

| Negishi | Vinylzinc bromide (CH₂=CHZnBr) | 4,2'-divinylbenzoic acid | PdCl₂(dppf) | 79 |

| Stille | Tributyl(vinyl)tin ((CH₂=CH)SnBu₃) | 4,2'-divinylbenzoic acid | Pd(PPh₃)₄ | 85 |

| Stille | Tributyl(phenylethynyl)tin ((PhC≡C)SnBu₃) | 4-(phenylethynyl)-2-vinylbenzoic acid | PdCl₂(AsPh₃)₂ | 91 |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-Chloro-2-vinylbenzoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals for the vinyl, aromatic, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the chloro, vinyl, and carboxylic acid substituents on the benzene (B151609) ring. Based on data from structurally similar compounds such as 4-vinylbenzoic acid and various chlorobenzoic acids, the predicted ¹H NMR chemical shifts are presented in Table 1. The vinyl protons typically appear as a complex set of multiplets due to geminal, cis, and trans couplings. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine and carboxylic acid groups and the electron-donating/conjugating effect of the vinyl group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would display signals for the carboxylic carbon, the aromatic carbons, and the vinyl carbons. The predicted chemical shifts, extrapolated from data for related compounds, are summarized in Table 1. The carbon attached to the chlorine atom and the carbons of the vinyl group and carboxylic acid will have characteristic chemical shifts.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, this would show correlations between the vinyl protons and between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is instrumental in assigning the ¹³C signals based on the previously assigned ¹H signals.

Note: The chemical shifts are predicted values based on analogous compounds and are dependent on the solvent and concentration. s = singlet, d = doublet, dd = doublet of doublets.

While the majority of NMR studies are conducted in solution to allow for high-resolution spectra, solid-state NMR (ssNMR) can provide valuable information about the molecule's structure and dynamics in the solid phase. For substituted benzoic acids, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding in the crystalline state. Solid-state ¹³C NMR spectra, for instance, can reveal the presence of different polymorphs or conformations within a solid sample.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, vinyl, and chloro-aromatic moieties. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700 cm⁻¹. The C=C stretching vibrations of the vinyl group and the aromatic ring are expected in the 1630-1600 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Cl stretching vibration will be observed in the fingerprint region, typically around 1100-1000 cm⁻¹. Out-of-plane C-H bending vibrations of the vinyl group and the substituted benzene ring will also be present at lower wavenumbers.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group and the aromatic ring are expected to produce strong Raman signals. The C-Cl bond also gives a characteristic Raman band. A key feature in the Raman spectrum of similar vinyl-substituted aromatics is a strong band around 1630 cm⁻¹, which is characteristic of the vinyl C=C stretch. rsc.org

Note: Predicted wavenumbers are based on data from analogous compounds. Intensity descriptions (e.g., strong, medium, weak) are relative.

To achieve a more detailed and accurate assignment of the observed vibrational bands in the FT-IR and Raman spectra, Normal Coordinate Analysis (NCA) can be employed. NCA is a computational method that describes the vibrational motions of a molecule in terms of its internal coordinates (bond lengths, bond angles, and torsion angles). By constructing a force field for the molecule, the vibrational frequencies and the potential energy distribution (PED) for each normal mode can be calculated. The PED indicates the contribution of each internal coordinate to a particular vibrational mode, allowing for a precise assignment of the spectral bands. For complex molecules like this compound, NCA, often performed in conjunction with quantum chemical calculations (e.g., Density Functional Theory), is a powerful tool for a thorough understanding of its vibrational properties.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Analysis

The electronic structure of this compound is primarily dictated by the π-electron system of the benzene ring, which is extended by conjugation with both the vinyl and carboxylic acid groups. While specific experimental spectra for this compound are not widely reported, the expected UV-Visible absorption characteristics can be inferred from related compounds and an understanding of electronic transitions.

The primary chromophore is the substituted benzene ring, which typically exhibits strong π → π* transitions. The presence of the vinyl (-CH=CH₂) group and the carboxylic acid (-COOH) group, both conjugated with the ring, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Furthermore, the chlorine atom, acting as an auxochrome, can also influence the absorption spectrum through its electronic effects. Research on the related 4-vinylbenzoic acid has shown strong UV absorption bands that are utilized in techniques like UV-Resonance Raman spectroscopy azom.com. Similarly, the UV spectrum for 4-chlorobenzoic acid is well-documented nist.gov.

For this compound, one would anticipate complex absorption bands in the UV region, likely between 250-300 nm, arising from the extended conjugated system. The precise λₘₐₓ would be sensitive to solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a calculated molecular weight of 182.60 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺˙) at an m/z (mass-to-charge ratio) of 182. A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, corresponding to the presence of the ³⁷Cl isotope. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1, so the peak at m/z 184 should have about one-third the intensity of the molecular ion peak at m/z 182 miamioh.edu.

The fragmentation of the molecular ion is predicted to follow pathways characteristic of aromatic carboxylic acids. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical or the entire carboxyl group. The primary expected fragmentation pathways are:

Loss of a hydroxyl radical (-•OH): This would result in a prominent fragment ion at m/z 165 (M-17).

Loss of the carboxyl group (-COOH): This fragmentation leads to the formation of a chlorostyrene radical cation at m/z 137 (M-45).

Loss of a chlorine atom (-•Cl): Cleavage of the carbon-chlorine bond would produce a fragment at m/z 147 (M-35).

Decarbonylation: The m/z 165 fragment could further lose carbon monoxide (CO) to yield an ion at m/z 137.

Analysis of related compounds like 4-vinylbenzoic acid shows major fragments corresponding to the loss of the hydroxyl group and the carboxyl group chemicalbook.com. The predicted fragmentation pattern provides a clear fingerprint for the identification of this compound.

| Predicted m/z | Corresponding Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 182/184 | [C₉H₇ClO₂]⁺˙ | Molecular Ion ([M]⁺˙ and [M+2]⁺˙) |

| 165/167 | [C₉H₆ClO]⁺ | Loss of •OH (M-17) |

| 147 | [C₉H₇O₂]⁺ | Loss of •Cl (M-35) |

| 137/139 | [C₈H₆Cl]⁺ | Loss of •COOH (M-45) |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

As of this writing, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure can be predicted based on the known crystal structures of closely related molecules.

Carboxylic acids, particularly aromatic ones, commonly crystallize to form centrosymmetric hydrogen-bonded dimers in the solid state. In this arrangement, the carboxylic acid groups of two separate molecules form a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring motif. This dimerization is a dominant feature in the crystal structures of benzoic acid and its derivatives, including 4-vinylbenzoic acid and various chlorobenzoic acids nih.govrsc.org. It is highly probable that this compound would also exhibit this dimeric structure.

| Crystallographic Parameter | Predicted Feature / Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Key Supramolecular Motif | Centrosymmetric hydrogen-bonded dimers via carboxylic acid groups (Predicted) |

| Unit Cell Dimensions | Data Not Available |

Computational and Theoretical Chemistry Investigations of 4 Chloro 2 Vinylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic structure and geometric parameters of molecules. This method is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to calculate various electronic properties. For related chloro-substituted benzoic acids, DFT has been successfully used to understand conformational preferences and the effects of substituents on the molecular structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. While the exact HOMO-LUMO energy gap for 4-chloro-2-vinylbenzoic acid is not available, studies on other substituted benzoic acids have shown how different functional groups influence these orbital energies. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as specific data could not be located in the literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For aromatic carboxylic acids, the negative potential is generally concentrated around the oxygen atoms of the carboxyl group, while the hydroxyl proton exhibits a positive potential. uwosh.edu The presence of a chlorine atom and a vinyl group would further influence the electrostatic potential across the aromatic ring. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. uni-muenchen.deyoutube.commpg.de This analysis can quantify hyperconjugative interactions and charge transfer between donor (filled) and acceptor (unfilled) orbitals, which are crucial for understanding molecular stability. nih.gov NBO analysis performed on related vinyl and benzoic acid compounds has provided insights into intramolecular interactions. researchgate.net

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound (Note: The following table is for illustrative purposes only, as specific data could not be located in the literature.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Topological Analyses of Electron Density

Topological analysis of the electron density provides a rigorous and quantitative description of chemical bonding and molecular structure based on the features of the electron density function, ρ(r).

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, partitions the molecular electron density into atomic basins, allowing for the properties of atoms within a molecule to be defined and calculated. wikipedia.org The analysis of critical points in the electron density and the properties of bond paths provides a precise definition of chemical bonds and can characterize their nature (e.g., covalent vs. ionic, hydrogen bonds, or halogen bonds). acs.org AIM has been applied to various substituted aromatic compounds to characterize intramolecular interactions. researchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where electron pairs are likely to be found, thus providing a clear picture of core electrons, covalent bonds, and lone pairs. taylorandfrancis.comjussieu.frias.ac.in The ELF topology divides the molecular space into basins of attractors, which correspond to these chemical features. scribd.com This method is particularly useful for understanding the nuances of chemical bonding in complex systems and has been used to describe aromaticity and substituent effects in various molecules. researchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Indices

Theoretical investigations into the non-covalent interactions (NCIs) of this compound provide critical insights into its molecular stability, crystal packing, and potential interactions with other molecules. The Reduced Density Gradient (RDG) method is a powerful computational tool for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

The analysis of this compound would reveal several key non-covalent interactions. A prominent feature is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the chlorine atom, or the vinyl group, influencing the molecule's preferred conformation. Intermolecularly, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers, a common motif in carboxylic acids.

A typical RDG plot for a molecule like this compound would show distinct spikes at low electron density and low RDG values, indicating the presence of non-covalent interactions. By coloring the RDG isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, the nature of these interactions can be distinguished:

Blue surfaces (large negative λ₂): Strong attractive interactions, such as hydrogen bonds.

Green surfaces (λ₂ close to zero): Weak van der Waals interactions.

Red surfaces (large positive λ₂): Steric repulsion.

Based on studies of similar halogenated benzoic acids, the following table summarizes the expected non-covalent interactions and their characteristics for this compound.

| Interaction Type | Interacting Groups | Expected Strength | Role in Molecular Structure |

| Hydrogen Bonding | Carboxylic acid - Carboxylic acid | Strong | Dimer formation, primary driver of crystal packing |

| Halogen Bonding | C-Cl --- O=C | Moderate | Directional interaction influencing crystal lattice |

| π-π Stacking | Benzene (B151609) ring - Benzene ring | Weak to Moderate | Contributes to crystal stability |

| Van der Waals | Throughout the molecule | Weak | General attractive forces |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and its oligomers or polymers in various environments. By simulating the atomic motions over time, MD can reveal the preferred conformations, rotational barriers of the vinyl and carboxyl groups, and the dynamics of intermolecular interactions.

For an isolated molecule of this compound in the gas phase or in a non-polar solvent, MD simulations would likely show significant rotational freedom around the C-C bonds connecting the vinyl and carboxylic acid groups to the benzene ring. The simulations could quantify the energy barriers for these rotations, providing insight into the flexibility of the molecule.

In a condensed phase, such as in a crystal or in a polar solvent, the conformational space would be more restricted due to intermolecular interactions. MD simulations could illustrate how hydrogen bonding and π-π stacking interactions limit the rotational freedom and favor specific conformations that are conducive to stable crystal packing.

The following table presents hypothetical, yet plausible, data that could be obtained from MD simulations of a single this compound molecule in different environments.

| Environment | Average Dihedral Angle (C-C-C=C) | Average Dihedral Angle (C-C-C=O) | Key Observations |

| Gas Phase | Fluctuates between 30° and 150° | Fluctuates between 0° and 180° | High conformational flexibility |

| Crystalline Solid | Locked at ~15° | Locked at ~5° | Restricted motion due to packing forces |

| Water | Bimodal distribution around 45° and 135° | Bimodal distribution around 20° and 160° | Solvent interactions influence preferred conformations |

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound. For instance, the polymerization of the vinyl group can be studied to understand the initiation, propagation, and termination steps at an electronic level. Density Functional Theory (DFT) is a common method for such studies, allowing for the calculation of transition state geometries and activation energies.

A computational study of the free-radical polymerization of this compound would likely involve modeling the reaction of a radical initiator with the vinyl group to form a resonance-stabilized benzylic radical. Subsequent addition of this radical to another monomer unit would be modeled to determine the activation barrier for the propagation step. The influence of the chloro and carboxylic acid substituents on the radical stability and reaction rates could be quantified.

Other potential reactions, such as electrophilic addition to the vinyl group or nucleophilic substitution on the aromatic ring, could also be explored computationally. For example, the reaction of this compound with an electrophile like Br₂ would likely proceed via a bromonium ion intermediate, and the regioselectivity of the attack could be predicted based on the calculated stabilities of the possible carbocation intermediates.

Below is a table summarizing hypothetical activation energies for key steps in the free-radical polymerization of this compound, as might be determined by DFT calculations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Initiation | Radical initiator adds to the vinyl group | 10-15 |

| Propagation | Monomer radical adds to another monomer | 8-12 |

| Chain Transfer | Hydrogen abstraction from solvent or another molecule | 15-20 |

| Termination | Combination of two radicals | ~0 |

Semi-Empirical Calculations for Polymer Structure and Energetics

Semi-empirical methods, such as PM7 or AM1, offer a computationally less expensive alternative to ab initio methods for studying large systems like polymers. These methods are well-suited for exploring the structure and energetics of poly(this compound).

Furthermore, these methods can be used to estimate the electronic properties of the polymer, such as the HOMO-LUMO gap, which is related to its conductivity and optical properties. The effect of the chloro and carboxylic acid substituents on the electronic structure of the polymer backbone could be systematically studied.

The table below presents hypothetical heats of formation for different tacticities of poly(this compound), as could be calculated using a semi-empirical method.

| Tacticity | Repeating Units | Calculated Heat of Formation (kcal/mol per monomer unit) | Relative Stability |

| Isotactic | 10 | -85.3 | Least Stable |

| Atactic | 10 | -86.5 | Intermediate |

| Syndiotactic | 10 | -87.2 | Most Stable |

Applications in Advanced Materials and Chemical Science Research

Role as a Functional Monomer in Polymer Science

There is a lack of specific studies detailing the use of 4-Chloro-2-vinylbenzoic acid in the design and synthesis of functional copolymers, block copolymers, polymeric resins with tailored functionalities, or its integration into polymeric hydrogel architectures.

Application in Molecularly Imprinted Polymers (MIPs) for Selective Recognition Research

While functional monomers are crucial for creating selective recognition sites in MIPs, no specific research could be found that utilizes this compound for this purpose.

Utilization in the Fabrication of Functionalized Monolithic Columns for Chromatographic Separations

The fabrication of monolithic columns for chromatography involves the polymerization of functional monomers to create a porous stationary phase. However, the literature does not describe the use of this compound in this context.

Incorporation into Polymer Binders for Electrochemical Devices Research (e.g., Battery Electrodes)

Research into novel polymer binders for battery electrodes is an active field. While studies on poly(4-vinylbenzoic acid) exist, there is no available information on the synthesis or performance of poly(this compound) as a binder material in electrochemical devices.

Further research and publication in these specific areas are required before a comprehensive article on the advanced applications of this compound can be written.

Precursor for Organic Synthesis and Scaffold Development for Advanced Materials

This compound serves as a versatile precursor in the field of organic synthesis and is instrumental in the development of scaffolds for advanced materials. Its trifunctional nature, featuring a carboxylic acid, a vinyl group, and a chloro substituent on the benzene (B151609) ring, allows for a variety of chemical transformations. This enables its use as a foundational building block for complex molecules and functional polymers.

The vinyl group and the carboxylic acid are particularly valuable for creating highly functionalized polymeric architectures. researchgate.netcore.ac.uk The vinyl moiety can undergo polymerization, while the carboxylic acid group provides a site for coupling with other molecules, such as those containing amino or hydroxyl groups. researchgate.netcore.ac.uk This dual functionality is analogous to that of 4-vinylbenzoic acid (4VBA), a well-established monomer for producing smart and functional polymers. researchgate.netcore.ac.uk

In organic synthesis, the structural motifs present in this compound are found in precursors for heterocyclic compounds like isoquinolin-1(2H)-ones. These scaffolds are significant in medicinal chemistry due to their presence in various bioactive compounds. organic-chemistry.org For instance, synthetic strategies to access isoquinolones often involve the coupling of 2-halobenzonitriles with vinyl boronates, followed by a cyclization step. organic-chemistry.org The chloro- and vinyl-substituted benzene ring of this compound represents a key structural element for such transformations.

Research into the polymerization of related vinylbenzoic acid derivatives has yielded functional polymers with tailored properties. For example, polymers based on 4-vinylbenzoic acid have been synthesized to create materials with specific thermal stability and molecular weight distributions. researchgate.net The resulting reactive polymers can be further modified in polymer-analogous reactions, for instance with amines, to create new materials. researchgate.net

Below is a data table summarizing the synthesis of active ester monomers derived from the related compound 4-vinylbenzoic acid and their subsequent polymerization, illustrating the potential pathways for creating advanced materials from vinylbenzoic acid derivatives.

Table 1: Radical Polymerization of Active Ester Monomers Based on 4-Vinylbenzoic Acid

| Monomer | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|

| 4-vinylbenzoyl-N-hydroxysuccinimide | 85 | 35,000 | 1.8 |

| Pentafluorophenyl 4-vinylbenzoate | 90 | 45,000 | 2.0 |

| 4-vinylbenzoyl-1,2,3-benzotriazole | 78 | 28,000 | 1.9 |

Data derived from studies on 4-vinylbenzoic acid derivatives. researchgate.net

Furthermore, the development of functional polymers for specific applications, such as binders in battery electrodes, highlights the importance of vinylbenzoic acid-based structures. Poly(4-vinylbenzoic acid) (P4VBA) has been investigated as a binder for silicon anodes in lithium-ion batteries, demonstrating improved performance compared to conventional binders. osti.gov The synthesis of such polymers often involves controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukosti.gov

The table below outlines the conditions and results for the RAFT polymerization of 4-vinylbenzoic acid (4VBA), showcasing the controlled synthesis of polymers that can be considered advanced materials.

Table 2: RAFT Polymerization of 4-Vinylbenzoic Acid (4VBA)

| Reactant Ratio ([PSt macroRAFT]:[AIBN]:[4VBA]) | Polymerization Yield (%) | Mn ( g/mol ) | PDI |

|---|---|---|---|

| 1.2:1:60 | 65 | 18,500 | 1.25 |

| 1.2:1:120 | 72 | 22,300 | 1.30 |

| 1.2:1:180 | 81 | 25,100 | 1.28 |

Data based on the synthesis of polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA). core.ac.uk

The presence of the chloro-substituent on the aromatic ring of this compound also opens up avenues for cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This functional handle allows for the introduction of various substituents, further expanding the molecular diversity accessible from this precursor. The synthesis of substituted isoquinolines, for example, often relies on precursors bearing halogen substituents on the benzene ring. researchgate.net

In essence, this compound is a valuable chemical intermediate. Its distinct functional groups can be manipulated selectively to construct complex organic molecules and to design advanced polymeric materials with specific, desirable properties for a range of scientific and technological applications.

Future Research Trajectories and Broader Scientific Impact

Exploration of Stereoselective Syntheses and Transformations

Future research is poised to delve into the stereoselective control of reactions involving 4-Chloro-2-vinylbenzoic acid. The presence of the vinyl group opens up possibilities for stereoselective polymerization. libretexts.orgwikipedia.org Investigations into the use of chiral catalysts could lead to the synthesis of polymers with specific tacticity, such as isotactic or syndiotactic polymers. The electronic effects of the chloro and carboxyl groups are expected to influence the polymerization process. byjus.com

Furthermore, the vinyl group can undergo various asymmetric transformations, such as enantioselective epoxidation, dihydroxylation, or cyclopropanation, through the use of chiral catalysts. researchgate.net Chiral Lewis acids and Brønsted acids are promising candidates for achieving high levels of stereocontrol in these reactions. semanticscholar.orgacs.orgmdpi.com The resulting chiral molecules could serve as valuable intermediates in the synthesis of complex organic compounds.

Investigation of Self-Assembly Phenomena in Supramolecular Architectures

The self-assembly of this compound in the solid state and in solution is a promising area for future investigation. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable supramolecular synthons, such as the common carboxylic acid dimer. libretexts.org However, the interplay of this hydrogen bonding with other non-covalent interactions, such as π-π stacking of the aromatic rings and potential halogen bonding involving the chlorine atom, could lead to novel and complex supramolecular architectures. acs.orgosti.gov

The specific ortho- and meta-positioning of the vinyl and chloro substituents, respectively, relative to the carboxylic acid, is expected to create unique packing arrangements. These arrangements could differ significantly from more symmetrically substituted benzoic acids, potentially leading to the formation of helical or layered structures. libretexts.org Block copolymers containing poly(4-vinylbenzoic acid) have been shown to self-assemble into micelles and vesicles, indicating the potential for creating structured nanomaterials. mdpi.com

Integration into Hybrid Organic-Inorganic Materials

The bifunctional nature of this compound makes it an excellent candidate for integration into hybrid organic-inorganic materials, most notably metal-organic frameworks (MOFs). The carboxylic acid group can act as a linker to coordinate with metal ions or clusters, forming the framework structure. acs.org The vinyl group, which can remain uncoordinated, provides a reactive handle for post-synthetic modification.

This allows for the polymerization of the vinyl groups within the MOF pores or on the surface of the material, creating a composite material with enhanced properties. wikipedia.org Such hybrid materials could exhibit improved mechanical stability, thermal resistance, and tailored functionality. mdpi.comrsc.org The presence of the chlorine atom could also influence the electronic properties of the resulting MOF and its potential applications in areas such as catalysis or gas separation.

Development of Novel Research Tools and Methodologies

As a "functional monomer," this compound has the potential to be a building block for the development of new research tools. libretexts.orgresearchgate.net Its polymerizable vinyl group and its carboxylic acid, which can be conjugated to other molecules, make it a bifunctional molecule that can be used to create specialized polymers and materials. byjus.com

For example, polymers synthesized from this monomer could be used as platforms for affinity chromatography, where the carboxylic acid groups are used to attach specific ligands. These polymers could also find use in the development of new sensor materials or as components in specialized drug delivery systems. The ability to tailor the properties of the polymer by copolymerizing this compound with other monomers further enhances its versatility as a research tool. libretexts.org

Contributions to Fundamental Chemical Theory and Understanding

The study of this compound can provide valuable insights into fundamental chemical theories. The acidity of the carboxylic acid is influenced by both the ortho-vinyl group and the meta-chloro group. The presence of a substituent at the ortho position often leads to an increase in acidity, a phenomenon known as the "ortho effect," which is attributed to a combination of steric and electronic factors. libretexts.orgwikipedia.orgbyjus.com

Furthermore, the reactivity of the vinyl group in polymerization and other addition reactions can be quantified and explained using the Hammett equation, which relates reaction rates to the electronic properties of substituents on the aromatic ring. wikipedia.orgpharmacy180.com Theoretical and computational studies on this molecule can provide a deeper understanding of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, and how they collectively determine the molecule's conformation and crystal packing. acs.orgresearchgate.net

Q & A

Basic: How can I optimize the synthesis of 4-chloro-2-vinylbenzoic acid derivatives for improved yield?

Methodological Answer:

Synthetic routes often involve functionalizing the benzoic acid core via electrophilic substitution or coupling reactions. For chloro-substituted derivatives, Friedel-Crafts acylation or Suzuki-Miyaura coupling (for vinyl groups) can be employed . Purification via column chromatography or recrystallization is critical, as impurities from incomplete substitution (e.g., residual hydroxyl groups) can skew analytical results. Monitor reaction progress using TLC with UV-active visualization and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Data:

- Substituent position (e.g., ortho vs. para) significantly impacts reactivity due to steric and electronic effects .

- Example: Chlorosulfonation at the 3-position requires controlled SO3 conditions to avoid over-sulfonation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: 1H/13C NMR resolves vinyl proton coupling (J = 10–17 Hz) and chlorine-induced deshielding. Aromatic protons appear as multiplet clusters in δ 7.2–8.0 ppm .

- IR: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and vinyl C=C (1630–1680 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M-H]⁻ at m/z 196.02 for C9H7ClO2) and fragmentation patterns .

Validation: Cross-reference with computational spectra (e.g., Gaussian DFT) to resolve ambiguities in overlapping signals .

Basic: How do I resolve contradictions in crystallographic data for chloro-vinyl benzoic acid derivatives?

Methodological Answer:

Use SHELXL for refinement, which handles disorder modeling (common in flexible vinyl groups) and anisotropic displacement parameters . For visualization, ORTEP-3 provides clarity on thermal ellipsoids and bond angles . Validate against databases like NIST Chemistry WebBook for bond-length comparisons (e.g., C-Cl ~1.74 Å) .

Advanced Tip: High-throughput pipelines combining SHELXC/D/E can phase twinned crystals or low-resolution datasets .

Advanced: How do solvation effects influence the reactivity of this compound in drug design?

Methodological Answer:

Solvent polarity impacts tautomerism and hydrogen-bonding networks. For example:

- Polar aprotic solvents (DMSO) stabilize the deprotonated carboxylate form, enhancing electrophilicity for amide coupling .

- Use DFT calculations (B3LYP/6-311++G**) to map solvent-accessible surfaces (SAS) and predict solvation-free energies .

Experimental Validation: Compare experimental vs. computed pKa values (e.g., ΔpKa < 0.5 confirms model accuracy) .

Advanced: What strategies mitigate byproduct formation during vinyl group functionalization?

Methodological Answer:

- Temperature Control: Keep reactions below 60°C to prevent vinyl polymerization .

- Catalyst Screening: Pd(PPh3)4 minimizes β-hydride elimination in cross-couplings .

- Byproduct Analysis: Use LC-MS to detect dimers (m/z ~392) or chlorinated side-products, then optimize stoichiometry (e.g., 1.2 eq vinylating agent) .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR Models: Train on datasets with IC50 values for similar benzoic acids (e.g., COX-2 inhibition) .

- Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., PPARγ for antidiabetic activity) .

- ADMET Prediction: SwissADME evaluates bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Validation: Compare with in vitro assays (e.g., IC50 = 12 μM for a COX-2 inhibitor vs. predicted 10–15 μM) .

Advanced: What are the thermal stability limits of this compound esters?

Methodological Answer:

Perform TGA/DSC under nitrogen:

- Esters (e.g., 4-chlorobenzoic acid 2-methyloct-5-yn-4-yl ester) decompose at ~220°C, with mass loss correlating to ester cleavage .

- Stability improves with electron-withdrawing substituents (e.g., nitro groups increase decomposition onset by 30°C) .

Advanced: How do electronic effects from substituents alter reaction pathways?

Methodological Answer:

- Hammett Analysis: Plot σ values against reaction rates (e.g., σCl = +0.23 reduces nucleophilic aromatic substitution rates) .

- DFT Frontier Orbitals: Calculate HOMO-LUMO gaps (e.g., 4.5 eV for 4-chloro vs. 3.8 eV for 4-nitro derivatives) to predict electrophilicity .

Advanced: What crystallographic software is optimal for handling twinned crystals?

Methodological Answer:

- SHELXL refines twinned data via TWIN/BASF commands, with R1 < 0.05 achievable for high-symmetry twins .

- CrysAlisPro pre-processes data to flag twin laws (e.g., pseudo-merohedral twinning) .

Advanced: How can I validate synthetic intermediates using public databases?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.